REACTION_CXSMILES
|
[F:1][C:2]1[CH:29]=[CH:28][C:5]([CH2:6][N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[NH:16][CH:17]2[CH2:22][CH2:21][N:20](C(OCC)=O)[CH2:19][CH2:18]2)=[CH:4][CH:3]=1>Br>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[NH:16][CH:17]2[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2)=[CH:28][CH:29]=1
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C(=NC3=C2C=CC=C3)NC3CCN(CC3)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat to reflux
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
EXTRACTION
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Details
|
Add water and sodium hydroxide (60 g) and extract with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over Na2SO4
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Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallize from hexane/chloroform
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after drying
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CN2C(=NC3=C2C=CC=C3)NC3CCNCC3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |